
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is a chemical compound with the molecular formula C17H19ClN2. It is known for its unique structure, which includes a phenylamino group and a pent-3-en-2-ylidene linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid acting as a catalyst. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline
- N-(3-(Phenylamino)prop-2-en-1-ylidene)aniline
- N-(5-(Phenylamino)pent-2-en-1-ylidene)aniline
Uniqueness
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H19ClN2 |
|---|---|
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
N-[(E)-4-phenyliminopent-2-en-2-yl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13,18H,1-2H3;1H/b14-13+,19-15?; |
InChI-Schlüssel |
YWZFYPUSOAVVRC-KATKPDCMSA-N |
Isomerische SMILES |
C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
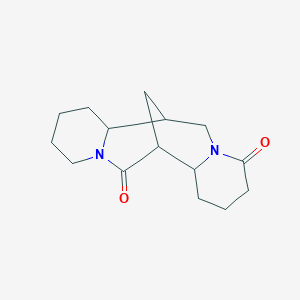



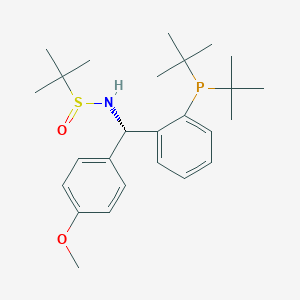
![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)

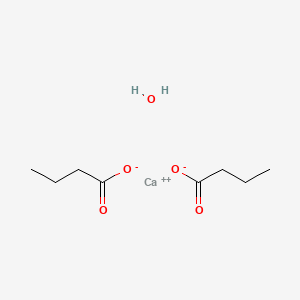
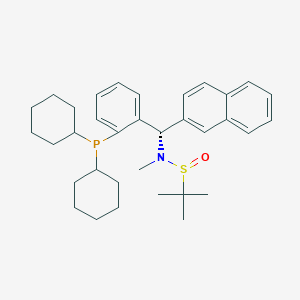

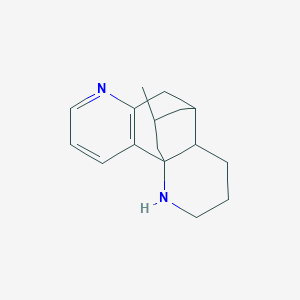
![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
